REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[N:7]([CH2:17][C:16]2[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)[C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1 |f:2.3.4|
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Name
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|
Quantity
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16.2 g
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Type
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reactant
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Smiles
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ClC1=CC(N(C(N1)=O)C)=O
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Name
|
|
Quantity
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16.5 mL
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Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture heated at 60° C. for another 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
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After hot filtration
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Type
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CUSTOM
|
Details
|
the filtrate is evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
The obtained oil is directly used for the synthesis in the next step
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Type
|
CUSTOM
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Details
|
A small amount of product is further purified by silica-gel flash chromatography
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Type
|
CUSTOM
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Details
|
to give pure product as crystals
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC(N(C(N1CC1=CC=C(C=C1)OC)=O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |